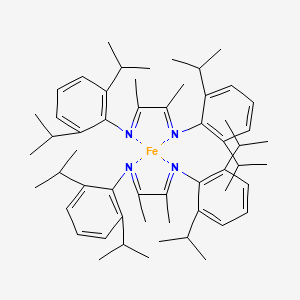
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) is a coordination compound featuring iron as the central metal atom. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) typically involves the reaction of iron(II) chloride with the ligand 2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions are common, where the diaza-butadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or ethanol under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) complexes.
Scientific Research Applications
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential as a model for iron-containing enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to mimic biological iron complexes.
Industry: It is explored for applications in materials science, such as the development of new magnetic materials.
Mechanism of Action
The mechanism by which Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) exerts its effects involves coordination chemistry. The iron center interacts with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved include:
Catalytic Sites: The iron center acts as a catalytic site for various reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are crucial in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))cobalt(II)
- Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))nickel(II)
Uniqueness
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) is unique due to its specific electronic configuration and the ability of iron to exist in multiple oxidation states. This versatility makes it particularly valuable in catalysis and redox chemistry, distinguishing it from similar compounds with other metal centers.
Properties
Molecular Formula |
C56H80FeN4 |
|---|---|
Molecular Weight |
865.1 g/mol |
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;iron |
InChI |
InChI=1S/2C28H40N2.Fe/c2*1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8;/h2*11-20H,1-10H3; |
InChI Key |
VLBDZBAJHRWBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















